molecular formula C23H24N2O6 B3314326 {3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate CAS No. 951517-53-6

{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate

Cat. No.: B3314326
CAS No.: 951517-53-6
M. Wt: 424.4 g/mol
InChI Key: VLZJCZLRLDFEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that combines a pyrano[2,3-c]pyridine core with an ethoxyphenyl carbamoyl group and a butanoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrano[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl carbamoyl group: This step involves the reaction of the pyrano[2,3-c]pyridine intermediate with an ethoxyphenyl isocyanate or a similar reagent.

    Esterification to form the butanoate: The final step involves the esterification of the intermediate with butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the carbonyl groups in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of {3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-4-8-20(26)30-13-15-12-24-14(3)21-16(15)11-17(23(28)31-21)22(27)25-18-9-6-7-10-19(18)29-5-2/h6-7,9-12H,4-5,8,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZJCZLRLDFEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC=C3OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Reactant of Route 2
{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Reactant of Route 4
Reactant of Route 4
{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Reactant of Route 5
Reactant of Route 5
{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
Reactant of Route 6
Reactant of Route 6
{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.